![molecular formula C16H19NO B8211974 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8211974.png)
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Overview
Description
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Cyclooxygenase
This compound is identified as a potent inhibitor of cyclooxygenase, suggesting potential uses in therapeutic contexts (Sekar & Prasad, 1998); (Elagamey, El‐Taweel, & Khalil, 2012).
Neuroprotection and Acetylcholinesterase Inhibition
Studies have shown that derivatives of this compound can mitigate calcium overload, inhibit acetylcholinesterase, and offer neuroprotection against calcium overload and free radical-induced neuronal death (Marco-Contelles et al., 2006).
Antibacterial and Antifungal Activities
Certain derivatives have demonstrated excellent antibacterial and antifungal activities, which could be valuable in developing new antimicrobial agents (Mostafa, 2013); (Salgado et al., 2021).
Antitumor Properties
Hexahydro-2H-pyrano[3,2-c]quinolines, a class to which this compound belongs, have shown promising antitumor properties, adding to its potential in medical research (Salgado et al., 2021).
Synthesis Methodology
The compound's synthesis from enaminones under solvent-free conditions is a significant advancement, contributing to research methodology efficiency (Xiang et al., 2011).
Antimycobacterial Activity
Novel analogues derived from this compound have shown in vitro activity against Mycobacterium tuberculosis H37, indicating potential in treating tuberculosis (Kantevari et al., 2011).
Photovoltaic Properties
Certain derivatives have been studied for their photovoltaic properties, which could be useful in the development of organic–inorganic photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
2,5,6,8-tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-9-7-10(2)15-12(4)13-6-5-11(3)18-16(13)17-14(15)8-9/h7-8,11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKRNFHHPZEJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C3=C(C=C(C=C3N=C2O1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6,8-Tetramethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



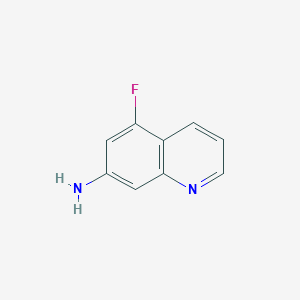
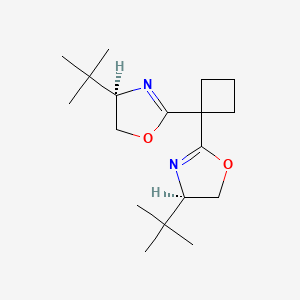
![1-((3AS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B8211896.png)
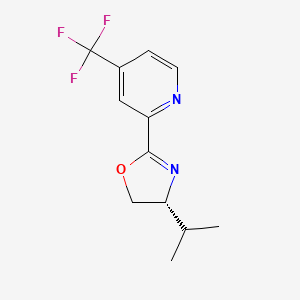


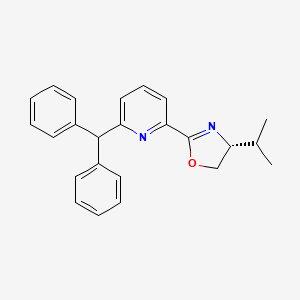
![(4S)-2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8211934.png)
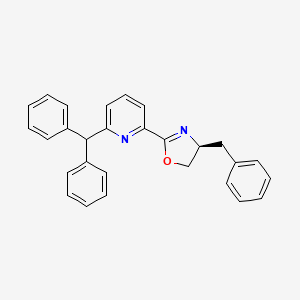
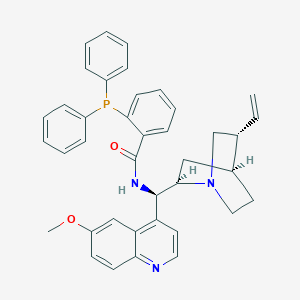
![2,5-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline](/img/structure/B8211958.png)


